molecular formula C13H17ClO4S B016480 Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate CAS No. 887355-04-6

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate

Cat. No. B016480
M. Wt: 304.79 g/mol
InChI Key: JELQKGCZSKGTBM-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is a chemical compound with the empirical formula C13H17ClO4S and a molecular weight of 304.79 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is CCOC(=O)C(C)(C)Cc1ccc(cc1)S(Cl)(=O)=O . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate serves as a key intermediate in the synthesis of various organic compounds. For instance, it has been used in the preparation of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which were evaluated for their biological potential. These compounds have shown moderate to good activities against Gram-negative & Gram-positive bacteria and were subjected to enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014). Additionally, the compound has found application in the synthesis of polymorphs of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, highlighting its utility in investigational pharmaceutical compounds. Spectroscopic and diffractometric techniques have been applied to characterize these polymorphic forms, presenting challenges for analytical and physical characterization techniques due to their very similar spectra and diffraction patterns (F. Vogt et al., 2013).

Catalysis and Reaction Mechanisms

In the realm of catalysis, ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate has been employed in the phosphine-catalyzed [4+2] annulation reactions. This showcases its role in the synthesis of complex organic frameworks such as ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate, providing insights into the mechanisms of catalysis and synthetic strategies for developing new organic molecules (Kui Lu et al., 2009).

Material Science and Dye Synthesis

Furthermore, the compound has been explored in material science and dye synthesis, demonstrating its versatility across various scientific disciplines. For example, novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers were synthesized using ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate. These dyes provided yellow, deep pink, brown, and brownish purple shades with very good levelness on polyester fabric. Fastness properties of the dyed fabrics showed very good wash, perspiration, sublimation, and rub fastness ratings, although they had poor photostability (O. Iyun et al., 2015).

properties

IUPAC Name

ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4S/c1-4-18-12(15)13(2,3)9-10-5-7-11(8-6-10)19(14,16)17/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELQKGCZSKGTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408086
Record name Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate

CAS RN

887355-04-6
Record name Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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